molecular formula C21H18N4O3S B2862083 N-(3-acetylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide CAS No. 1040662-22-3

N-(3-acetylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B2862083
CAS No.: 1040662-22-3
M. Wt: 406.46
InChI Key: CSYZVPCFTGPJMT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a heterocyclic compound featuring a tricyclic core system with sulfur (thia) and nitrogen (triaza) atoms. The structure includes an acetamide linkage connected to a 3-acetylphenyl substituent, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-11-7-12(2)23-20-17(11)18-19(29-20)21(28)25(10-22-18)9-16(27)24-15-6-4-5-14(8-15)13(3)26/h4-8,10H,9H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYZVPCFTGPJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Compound Name Substituents Core Structure Key Spectral Data (IR/NMR) Reference
N-(3-acetylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide 3-acetylphenyl 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-pentaene Not explicitly reported in evidence; inferred similarity to tricyclic systems in
2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide 2-methoxyphenyl, acetyl, phenyl 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-diene CAS: 866811-62-3; synonyms include ChemDiv2_007199, ZINC2692344
N-ethyl-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide ethyl, prop-2-enyl, sulfanyl 7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-triene CAS: 733040-96-5; includes sulfanyl group for enhanced reactivity

Key Observations:

Substituent Effects: The 3-acetylphenyl group in the target compound contrasts with the 2-methoxyphenyl group in the analog from . The electron-withdrawing acetyl group may reduce solubility compared to the electron-donating methoxy group .

Core Heteroatoms :

  • The target compound’s 8-thia-3,5,10-triazatricyclo system differs from the 7-thia-9,11-diazatricyclo core in , altering electronic distribution and hydrogen-bonding capacity .

Comparison with Non-Tricyclic Acetamide Derivatives

Table 2: Acetamide Derivatives with Simpler Heterocycles

Compound Name Heterocycle Functional Groups Synthesis Method Spectral Data (IR/NMR) Reference
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,2,3-triazole Naphthalenyloxy, phenyl 1,3-dipolar cycloaddition IR: 3262 cm⁻¹ (–NH), 1671 cm⁻¹ (C=O); 1H NMR: δ 5.38 (–NCH2CO–), 7.20–8.36 (Ar–H)
N-(3-acetyl-2-thienyl)-2-bromoacetamide Thiophene Acetyl, bromo Gewald reaction modification 1H NMR: δ 2.50 (s, 3H, COCH3), 4.10 (s, 2H, CH2Br); MS: m/z 287 [M+H]+

Key Observations:

Thiophene-based acetamides () use modified Gewald reactions, highlighting divergent strategies for heterocycle formation .

Spectroscopic Trends :

  • The acetamide C=O stretch in IR (~1670–1680 cm⁻¹) is consistent across analogs, but the target compound’s tricyclic core may shift this peak due to conjugation .

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